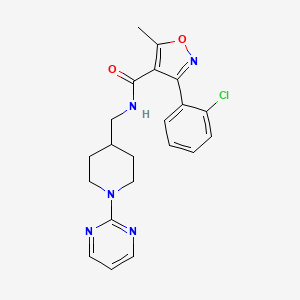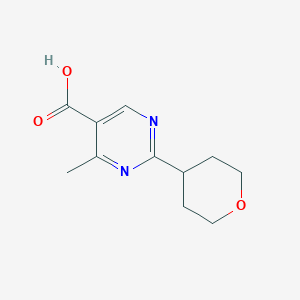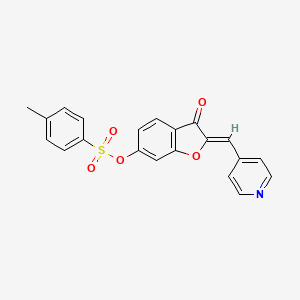![molecular formula C10H11N3O2 B2528584 5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯 CAS No. 145371-72-8](/img/structure/B2528584.png)
5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings
科学研究应用
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as an antitumor and antimicrobial agent due to its ability to interact with biological targets.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials
作用机制
Target of Action
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidines, which have been found to exhibit a wide range of biological and pharmacological activities Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antimicrobial activity , suggesting that their targets may include various bacterial and fungal species.
Mode of Action
Given the antimicrobial activity of related compounds , it can be inferred that this compound may interact with specific targets in microbial cells, leading to inhibition of growth or survival.
Biochemical Pathways
Related compounds have been found to exhibit diverse spectrum of biological activities , suggesting that multiple pathways could be affected.
Result of Action
Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may lead to the inhibition of microbial growth or survival.
生化分析
Biochemical Properties
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways that are essential for cell communication and function .
Cellular Effects
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, it can affect the metabolic pathways within the cell, altering the production and utilization of energy .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, it can modulate gene expression by interacting with transcription factors, proteins that help turn specific genes on or off . These interactions lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as prolonged inhibition of kinase activity and altered gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver damage and immune suppression . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, it can be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . This metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function and behavior .
Transport and Distribution
The transport and distribution of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . For instance, the compound can be transported into the cell by organic anion transporters, which are proteins that mediate the uptake of negatively charged molecules . Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
化学反应分析
Types of Reactions
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or catalysts are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .
相似化合物的比较
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a hydroxyl group at the 7-position, which can enhance its antioxidant activity.
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: The presence of a methoxyphenyl group can improve its photophysical properties.
The uniqueness of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)12-9-4-5-11-13(8)9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKRLAHEUCZDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=NN21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
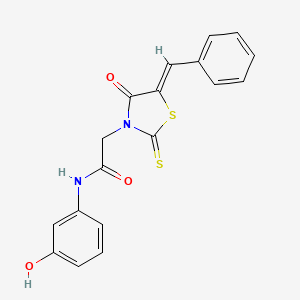
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)
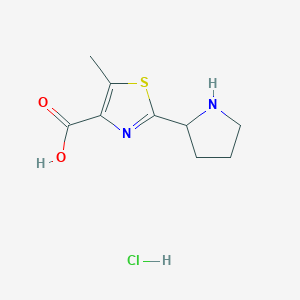

![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)
![8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2528512.png)
![ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2528515.png)
![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)
![{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2528517.png)
